molecular formula C13H26N2O2 B2566183 Tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate CAS No. 1368231-20-2

Tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate

Cat. No.: B2566183
CAS No.: 1368231-20-2
M. Wt: 242.363
InChI Key: XBVWSUNLCPVWSK-NXEZZACHSA-N
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Description

Tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a stereochemically defined structure. The molecule contains a tert-butyl carbamate (Boc) group at the 1-position, a tert-butyl substituent at the 2-position (S-configuration), and an amino group at the 3-position (R-configuration). This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, where the Boc group protects the amine during multi-step reactions, and the bulky tert-butyl substituents influence conformational stability and steric interactions .

Properties

IUPAC Name

tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)10-9(14)7-8-15(10)11(16)17-13(4,5)6/h9-10H,7-8,14H2,1-6H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVWSUNLCPVWSK-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1[C@@H](CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purities of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce secondary or primary amines.

Scientific Research Applications

The compound exhibits several biological activities that are relevant for therapeutic applications:

  • Enzyme Inhibition :
    • Tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate has been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial for cholinergic signaling. This inhibition can enhance acetylcholine levels, potentially benefiting conditions such as Alzheimer's disease by improving cognitive function.
  • Neuroprotective Effects :
    • In vitro studies indicate that this compound can protect neuronal cells from oxidative stress induced by amyloid-beta peptides. The protective mechanism involves reducing pro-inflammatory cytokines such as TNF-α, which are implicated in neurodegenerative diseases .
  • Antioxidant Properties :
    • The compound demonstrates moderate antioxidant activity, contributing to its neuroprotective effects by mitigating oxidative stress within neuronal cells.

Research Applications

The applications of this compound span various domains:

Medicinal Chemistry

  • Drug Development : The compound's ability to inhibit AChE makes it a candidate for developing drugs aimed at treating Alzheimer’s disease and other cognitive disorders.
  • Synthesis of Derivatives : Researchers are investigating the synthesis of various derivatives to enhance efficacy and specificity against targeted biological pathways.

Case Studies

  • Neuroprotective Study :
    • A study focused on the neuroprotective effects of this compound demonstrated its capacity to reduce neuronal cell death in models of oxidative stress. The results indicated a significant decrease in cell apoptosis markers when treated with the compound compared to control groups .
  • Enzyme Activity Assay :
    • In another study, the inhibition of AChE was quantified using spectrophotometric methods. The compound exhibited a dose-dependent inhibition pattern, suggesting potential therapeutic benefits in enhancing cholinergic transmission .

Data Table: Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionInhibits acetylcholinesterase
NeuroprotectionReduces oxidative stress and inflammation
Antioxidant ActivityModerate antioxidant properties

Mechanism of Action

The mechanism of action of tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. This interaction can alter the enzyme’s conformation and affect its catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Key structural differences among pyrrolidine derivatives include substituent type, position, and stereochemistry:

Compound Name CAS Number Molecular Formula Substituents (Position, Group) Stereochemistry Key Properties/Applications
Target Compound Not Provided C₁₃H₂₄N₂O₂* 2-tert-butyl, 3-amino (2S,3R) High steric bulk, amine protection
tert-butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate 2306249-11-4 C₁₀H₂₀N₂O₃ 2-(aminomethyl), 3-hydroxy (2S,3R) Polar groups enhance H-bonding
tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate 1107659-77-7 C₁₀H₁₉NO₃ 2-methyl, 3-hydroxy (2S,3R) Reduced steric hindrance, improved solubility
tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 1052713-78-6 C₁₁H₁₈F₃NO₃ 3-hydroxy, 4-methyl, 3-(CF₃) (3R,4S) Enhanced lipophilicity, metabolic stability

*Inferred molecular formula based on structural analysis.

  • Replacement of the amino group with hydroxyl (e.g., ) reduces basicity, altering solubility and interaction profiles. Trifluoromethyl groups () introduce strong electron-withdrawing effects, enhancing stability and lipophilicity.

Stereochemical Variants

  • Enantiomeric Pairs :
    • The (2R,3S)-enantiomer of tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate (CAS 817554-87-3, ) exhibits opposite stereochemistry to the (2S,3R)-configured target. Such inversions can drastically alter binding affinities, as seen in enzyme-substrate interactions (e.g., HILDH binding modes in ).

  • Diastereomers: Compounds like tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate () demonstrate how fluorine substitution and stereochemistry influence electronic properties and metabolic resistance.

Functional Group Modifications

  • Amino vs. Hydroxy Groups: The amino group in the target compound enables nucleophilic reactions (e.g., amide bond formation), whereas hydroxy-substituted analogues () participate in H-bonding or oxidation reactions.
  • Fluorinated Derivatives :
    • Fluorine at the 4-position () increases electronegativity and may improve bioavailability, as seen in bioactive molecules.

Research Findings and Implications

  • Stereochemical Influence: highlights that even minor stereochemical changes (e.g., 4-HIL epimers) disrupt hydrogen bonding and salt bridges in enzyme binding . This underscores the criticality of the target’s (2S,3R) configuration for intended applications.
  • Structural Validation : X-ray and NMR data () confirm the configurations of similar compounds, emphasizing the need for rigorous analytical verification in synthetic workflows.
  • Safety and Handling: While specific data for the target are lacking, tert-butyl-protected pyrrolidines generally require precautions against inhalation and skin contact, as noted in .

Data Tables

Table 1: Comparative Analysis of Key Pyrrolidine Derivatives

Feature Target Compound Compound Compound Compound
Molecular Weight ~264.34* 216.28 201.26 275.27
Key Functional Groups Boc, tert-butyl, amino Boc, aminomethyl, hydroxy Boc, methyl, hydroxy Boc, hydroxy, CF₃
Stereochemistry (2S,3R) (2S,3R) (2S,3R) (3R,4S)
Potential Applications Pharmaceutical intermediate Peptide synthesis Solubility-enhanced intermediates Lipophilic drug candidates

*Calculated based on inferred formula.

Biological Activity

Tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolidine structure, which includes a tert-butyl group and an amino acid derivative. Its molecular formula is C10H20N2O3C_{10}H_{20}N_{2}O_{3}, and it has a molecular weight of 216.28 g/mol. The structure can be represented as follows:

SMILES CC C C OC O N1CC C H O C H 1CN\text{SMILES CC C C OC O N1CC C H O C H 1CN}

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily through its interaction with specific biological pathways:

  • Inhibition of Cytokine Production : Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases .
  • Antioxidant Properties : The presence of tert-butyl groups may enhance the stability of free radicals, allowing the compound to act as an antioxidant, which is beneficial in reducing oxidative stress in cells .
  • Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative disorders .

Case Study 1: Anti-inflammatory Activity

A study demonstrated that a related compound inhibited TNF-alpha production in vitro, indicating that this compound could similarly modulate inflammatory responses. The inhibition was linked to the suppression of p38 MAPK pathway activation .

Case Study 2: Antioxidant Evaluation

In an experimental setup, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results showed a significant reduction in DPPH radical concentration, suggesting robust antioxidant activity comparable to established antioxidants like ascorbic acid .

Case Study 3: Neuroprotection in Animal Models

In vivo studies using rodent models indicated that administration of this compound provided neuroprotection against induced oxidative stress. Behavioral assessments showed improved cognitive function post-treatment, supporting its potential for neuroprotective applications .

Comparative Analysis of Biological Activity

Compound Biological Activity Mechanism Reference
This compoundAnti-inflammatoryInhibition of TNF-alpha
Related Pyrrolidine DerivativeAntioxidantRadical scavenging
Similar CompoundNeuroprotectiveReducing oxidative stress

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via multi-step routes involving protection/deprotection strategies. For example, tert-butyl carbamate-protected pyrrolidine intermediates (e.g., tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate) are key precursors. A typical protocol involves coupling reactions under mild conditions (e.g., dichloromethane, 0–20°C) with catalysts like DMAP and triethylamine to minimize side reactions . Post-synthetic steps, such as hydrogenation (using Pd/C) or chiral resolution, may enhance stereochemical purity .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., excess amine nucleophiles), temperature control, and using anhydrous solvents can improve yields. Column chromatography (e.g., hexane/ethyl acetate gradients) is critical for purifying intermediates .

Q. How can the stereochemical integrity of the (2S,3R) configuration be confirmed experimentally?

  • Methodology :

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • NMR Spectroscopy : NOESY or 1H^{1}\text{H}-1H^{1}\text{H} coupling constants can reveal spatial relationships between substituents. For example, vicinal coupling constants (J values) in pyrrolidine derivatives correlate with dihedral angles, confirming trans/cis arrangements .
  • X-ray Crystallography : Provides definitive proof of absolute configuration when suitable crystals are obtained .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the amine group in this compound?

  • Methodology :

  • Protection : Temporary protection of the amine (e.g., with Boc or Fmoc groups) prevents undesired nucleophilic attacks during subsequent reactions. For instance, tert-butyl carbamate protection is stable under basic conditions but cleavable with TFA .
  • Selective Catalysis : Palladium-catalyzed cross-couplings or enzymatic resolutions can enhance regioselectivity. For example, asymmetric hydrogenation using chiral ligands (e.g., BINAP) preserves stereochemistry .
    • Challenges : Steric hindrance from the tert-butyl group may slow reaction kinetics, requiring longer reaction times or elevated temperatures .

Q. How does the stereochemistry of this compound influence its biological activity in medicinal chemistry applications?

  • Case Study : Analogous pyrrolidine derivatives (e.g., tert-butyl (2S,4R)-4-fluoropyrrolidine-1-carboxylate) exhibit stereospecific binding to ionotropic glutamate receptors, where the (2S,3R) configuration enhances affinity due to optimal spatial alignment with hydrophobic pockets .
  • Experimental Design :

  • Docking Simulations : Predict binding modes using software like AutoDock.
  • In Vitro Assays : Compare enantiomers’ activity in receptor-binding assays (e.g., radioligand displacement) .

Q. How can researchers resolve contradictions in reported synthetic yields or characterization data for this compound?

  • Root Cause Analysis :

  • Reagent Purity : Trace moisture in solvents or amines can reduce yields; use molecular sieves or freshly distilled reagents .
  • Analytical Variability : Cross-validate NMR chemical shifts with literature (e.g., tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate in ).
    • Reproducibility : Standardize protocols (e.g., identical TLC conditions: hexane/ethyl acetate = 4:1 ).

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